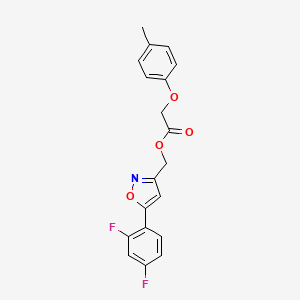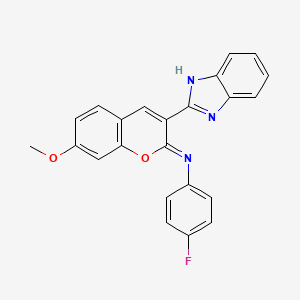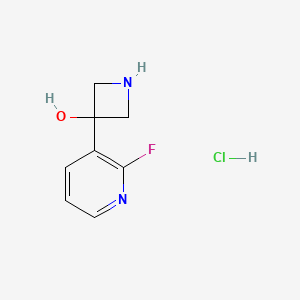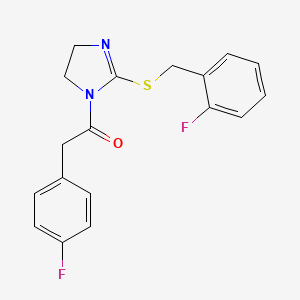
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches
Research into the synthesis of complex pyrimidinone derivatives, such as the formation of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, showcases innovative approaches to creating molecules with potential biological activity. These syntheses often involve reactions with urea or similar compounds in the presence of various catalysts to generate novel heterocyclic compounds (H. Bonacorso et al., 2003).
Hydrogen Bonding in Ureidopyrimidinones
The study of ureidopyrimidinones, which share structural motifs with the specified compound, revealed strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, highlighting the potential of such molecules in material science and nanotechnology (F. H. Beijer et al., 1998).
Complexation and Unfolding in Heterocyclic Ureas
Investigations into heterocyclic ureas have shown that these compounds can undergo complexation-induced unfolding to form multiply hydrogen-bonded sheetlike structures. This behavior is crucial for understanding the molecular basis of self-assembly processes and designing novel biomimetic materials (P. Corbin et al., 2001).
Potential Applications
Supramolecular Chemistry
The ability of ureidopyrimidinones to form stable dimeric structures via hydrogen bonding is of great interest in the field of supramolecular chemistry. Such characteristics can be harnessed for the development of new materials with precise molecular recognition capabilities (F. H. Beijer et al., 1998).
Molecular Sensing
The conformational and tautomeric control exhibited by related compounds in response to supramolecular interactions suggests potential applications in molecular sensing. The ability to induce and detect tautomeric shifts could lead to innovative sensing technologies for detecting specific substances or environmental conditions (Adam Kwiatkowski et al., 2019).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-10-9-13(24-6)7-8-14(10)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-9H,1-6H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEINQZHSVJUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

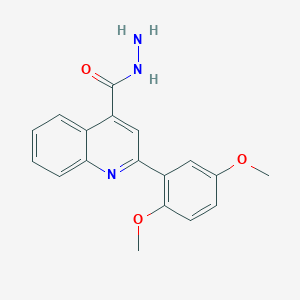
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696249.png)
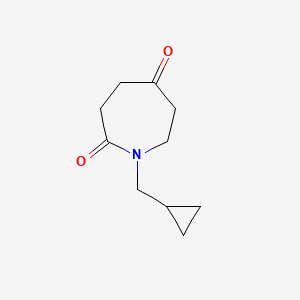
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
